3-Formyl-4-hydroxy-5-iodobenzoic acid
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Overview
Description
3-Formyl-4-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C8H5IO4 It is a derivative of benzoic acid, characterized by the presence of formyl, hydroxy, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxy-5-iodobenzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The formyl group can then be introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-hydroxy-5-iodobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 3-Carboxy-4-hydroxy-5-iodobenzoic acid
Reduction: 3-Hydroxymethyl-4-hydroxy-5-iodobenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Formyl-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxy-5-iodobenzoic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-iodobenzoic acid
- 3-Hydroxy-4-iodobenzoic acid
- 3-Formyl-4-hydroxybenzoic acid
Uniqueness
3-Formyl-4-hydroxy-5-iodobenzoic acid is unique due to the combination of formyl, hydroxy, and iodine substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the iodine atom can enhance the compound’s electrophilicity and ability to participate in halogen bonding, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
3-formyl-4-hydroxy-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCVBFXBEXKSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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